REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:14][CH2:15][O:16][CH3:17])=[C:4]([CH:7]=[C:8]([O:10][CH2:11][O:12][CH3:13])[CH:9]=1)[CH:5]=[O:6].[BH4-].[Na+].O.C([O-])(O)=O.[Na+]>CCO>[Br:1][C:2]1[C:3]([O:14][CH2:15][O:16][CH3:17])=[C:4]([CH2:5][OH:6])[CH:7]=[C:8]([O:10][CH2:11][O:12][CH3:13])[CH:9]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=O)C=C(C1)OCOC)OCOC
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Extract the H2O with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
wash the combined extracts with H2O (100 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dry (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=C(C1)OCOC)CO)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.31 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |